molecular formula C15H17FN4O2S2 B2577790 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392298-01-0

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2577790
CAS No.: 392298-01-0
M. Wt: 368.45
InChI Key: NJBRDWKAVPXXGV-UHFFFAOYSA-N
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Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H17FN4O2S2 and its molecular weight is 368.45. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that falls under the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C18H15FN4O3S2C_{18}H_{15}FN_{4}O_{3}S_{2} with a molecular weight of approximately 418.46 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : Compounds containing the thiadiazole moiety have been shown to inhibit nucleic acid synthesis in cancer cells, thereby interfering with cell proliferation .
  • Histone Deacetylase Inhibition : Some derivatives exhibit activity against histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
  • Adenosine A3 Receptor Antagonism : Thiadiazole derivatives may act as antagonists at adenosine receptors, potentially leading to reduced tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)TBDDNA/RNA synthesis inhibition
Compound 4y (related derivative)A549 (Lung cancer)0.034 ± 0.008HDAC inhibition
Compound 4v (related derivative)MCF-7 (Breast cancer)0.084 ± 0.020Aromatase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy against specific cancer cell lines.

Selectivity Studies

To assess selectivity towards cancer cells versus normal cells, compounds have been tested against non-cancerous cell lines such as NIH3T3 (mouse embryonic fibroblast cells). The selectivity index is crucial for determining the therapeutic window of these compounds.

Case Studies

A notable study published in Acta Pharmaceutica focused on synthesizing and evaluating various 1,3,4-thiadiazole derivatives for their anticancer properties . Among these derivatives, those structurally similar to this compound exhibited promising cytotoxic effects against MCF-7 and A549 cell lines.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRDWKAVPXXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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